N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c1-13-5-7-15(8-6-13)22-19(26)12-28-20-24-17(11-27-20)10-18(25)23-16-4-2-3-14(21)9-16/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENMPLRXGYBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS Number: 941922-03-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The structure includes both aromatic and thiazole components, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₂O₂S₂ |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 941922-03-8 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit key signaling pathways associated with tumor growth, such as the VEGFR-2 and AKT pathways, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through in vitro assays. For instance, it was evaluated against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-fluorophenyl)-2-(...) | HepG2 | 3.105 | Induces apoptosis via caspase activation |
| N-(3-fluorophenyl)-2-(...) | PC-3 | 3.023 | Inhibits AKT signaling pathway |
Apoptosis Induction
Flow cytometry analysis revealed that treatment with N-(3-fluorophenyl)-2-(...) resulted in significant cell cycle arrest, particularly in the S phase for HepG2 cells, indicating a mechanism that disrupts normal cell cycle progression. Additionally, caspase assays showed a marked increase in active caspase-3 levels, suggesting that the compound effectively triggers apoptotic pathways.
Antimicrobial Properties
In addition to its anticancer activity, N-(3-fluorophenyl)-2-(...) has demonstrated promising antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial cell membranes or specific microbial enzymes, leading to bactericidal effects.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of N-(3-fluorophenyl)-2-(...) compared to standard antibiotics:
| Bacterial Strain | N-(3-fluorophenyl)-2-(...) | Standard Antibiotic (e.g., Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | Effective | Effective |
| Escherichia coli | Moderate | Effective |
| Proteus vulgaris | Limited | Effective |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action against various cancer cell lines. The findings indicated that N-(3-fluorophenyl)-2-(...) significantly inhibits cell proliferation and induces apoptosis through caspase activation.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between N-(3-fluorophenyl)-2-(...) and target proteins involved in tumorigenesis, supporting its role as a potential lead compound for drug development.
- Synergistic Effects : Research has also explored the potential for synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-68-5)
- Structure : Differs by substituting the 3-fluorophenyl group with a 3-methoxybenzyl group.
- The p-tolylamino group is retained, suggesting similar synthetic routes .
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS 954094-26-9)
- Structure: Replaces the p-tolylamino group with propylamino and introduces a 3-acetamidophenyl substituent.
- Impact: The propylamino group may alter steric interactions, while the acetamide on the phenyl ring could enhance hydrogen bonding .
N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a, )
- Structure : Simplifies the core by omitting the thioether-linked 2-oxoethylamine unit.
- Bioactivity : Exhibited antimicrobial activity (MIC: 12.5 μg/mL against Staphylococcus aureus), highlighting the importance of the thiazole-acetamide scaffold .
Analogues with Heterocyclic Variations
N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k, )
- Structure : Replaces thiazole with triazole and benzisothiazol.
- Synthesis : Yielded 74% with a melting point of 176–178°C.
- Bioactivity : Inhibited dengue and West Nile virus proteases, suggesting triazole-based derivatives target viral enzymes .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5, )
- Structure: Uses a quinazolinone core instead of thiazole.
- Synthesis: Achieved 87% yield with a high melting point (269.0°C), indicating thermal stability. The sulfamoyl group may enhance solubility but reduce lipophilicity compared to p-tolylamino .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., 3-Fluorophenyl) : Increase resistance to oxidative metabolism and improve binding to hydrophobic pockets .
- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility but may reduce target affinity due to steric hindrance .
- Aromatic vs. Aliphatic Amines: p-Tolylamino (aromatic) may favor π-π stacking interactions, while propylamino (aliphatic) could increase flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
